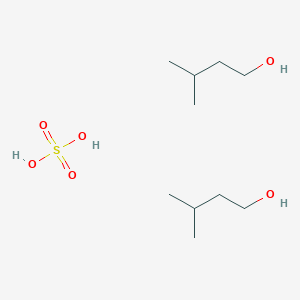
3-Methylbutan-1-ol;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutan-1-ol, also known as isoamyl alcohol or isopentyl alcohol, is an organic compound with the molecular formula C5H12O. It is a colorless liquid with a characteristic odor and is one of the several isomers of amyl alcohol. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds are often used in various chemical reactions, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylbutan-1-ol can be synthesized through the hydration of 3-methyl-1-butene in the presence of sulfuric acid. The reaction typically involves the addition of water to the alkene, catalyzed by sulfuric acid, to form the alcohol. This process is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, 3-Methylbutan-1-ol is often produced as a by-product of the fermentation process used in the production of ethanol. The fermentation of sugars by yeast produces a mixture of alcohols, including 3-Methylbutan-1-ol, which can be separated and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbutan-1-ol undergoes various chemical reactions, including:
Dehydration: In the presence of strong acids like sulfuric acid, 3-Methylbutan-1-ol can undergo dehydration to form alkenes.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid.
Dehydration: Concentrated sulfuric acid or phosphoric acid at elevated temperatures.
Substitution: Various halogenating agents can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Dehydration: Alkenes.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
3-Methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of fermentation processes and metabolic pathways.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Methylbutan-1-ol in chemical reactions often involves the formation of intermediates such as carbocations or alkyloxonium ions. For example, in dehydration reactions, the alcohol is protonated by sulfuric acid to form an alkyloxonium ion, which then loses water to form a carbocation. This carbocation can then undergo further reactions to form the final product .
Comparaison Avec Des Composés Similaires
3-Methylbutan-1-ol is similar to other isomers of amyl alcohol, such as:
1-Pentanol: A primary alcohol with a straight-chain structure.
2-Methyl-1-butanol: Another isomer with a different branching pattern.
2-Pentanol: A secondary alcohol with a different position of the hydroxyl group.
Compared to these compounds, 3-Methylbutan-1-ol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and physical properties .
Propriétés
Numéro CAS |
570432-32-5 |
|---|---|
Formule moléculaire |
C10H26O6S |
Poids moléculaire |
274.38 g/mol |
Nom IUPAC |
3-methylbutan-1-ol;sulfuric acid |
InChI |
InChI=1S/2C5H12O.H2O4S/c2*1-5(2)3-4-6;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
TUVISLXIHOQKRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCO.CC(C)CCO.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
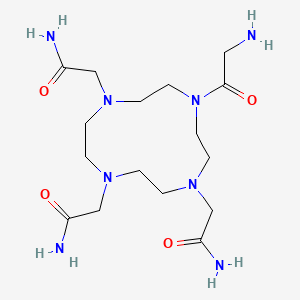
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
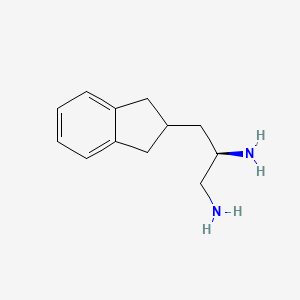
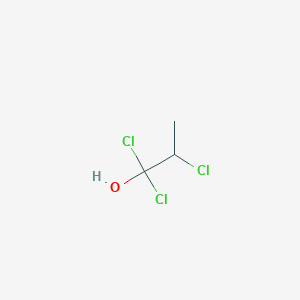
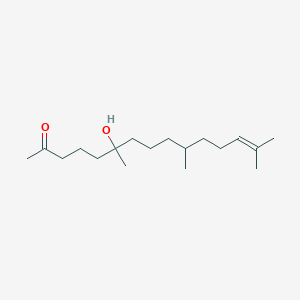
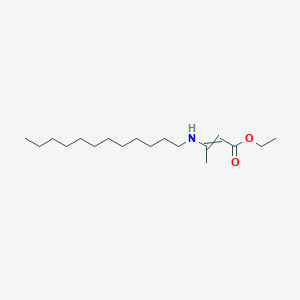
![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)
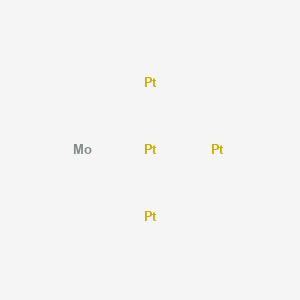
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
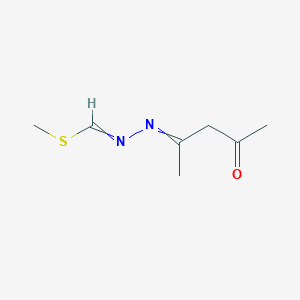
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
